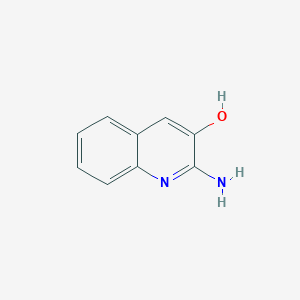

2-Amino-3-hydroxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Synthetic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in chemistry. researchgate.net Its aromatic, heterocyclic nature makes it a fundamental building block in medicinal chemistry, materials science, and synthetic organic chemistry. rsc.orgresearchgate.net Quinoline and its derivatives are prevalent in numerous natural products, particularly alkaloids, and form the core of many synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov

The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. mdpi.com This adaptability is crucial in drug discovery, where precise molecular architectures are required to interact with biological targets. nih.gov In synthetic chemistry, the development of innovative methods to construct the quinoline core, such as multicomponent reactions (MCRs) and catalytic C-H bond activation, has expanded the accessibility and diversity of quinoline derivatives. rsc.orgmdpi.com These advancements underscore the enduring importance of the quinoline scaffold as a versatile platform for creating complex and functionally diverse molecules. researchgate.net

Historical Trajectories and Key Milestones in the Study of Aminohydroxyquinolines

The study of quinolines dates back to 1834, when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar. mdpi.com The subsequent development of synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, paved the way for the systematic exploration of quinoline derivatives.

The introduction of amino and hydroxyl groups onto the quinoline scaffold marked a significant milestone, leading to the class of aminohydroxyquinolines. These substituents dramatically influence the molecule's electronic properties, solubility, and capacity for hydrogen bonding, thereby expanding its potential applications. Early research focused on the fundamental synthesis and characterization of various isomers. More recent advancements have centered on developing stereoselective syntheses to produce specific enantiomeric forms of aminohydroxyquinoline derivatives, which is critical for pharmacological studies. researchgate.net The development of protocols for creating both (+) and (-) forms of related compounds like 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid from a common precursor highlights the progress in achieving precise stereochemical control. researchgate.net

Current Research Frontiers and Unresolved Questions Pertaining to 2-Amino-3-hydroxyquinoline

Current research on this compound and its close isomers is vibrant and multifaceted, primarily exploring its utility in biochemistry and materials science. One of the most promising areas is its application as a fluorescent probe. The 3-hydroxyquinoline (B51751) core is known to exhibit dual fluorescence through an excited-state intramolecular proton transfer (ESIPT) process, making it highly sensitive to its local environment. researchgate.net This property is being harnessed to develop fluorescent sensors for metal ions and to probe biological systems. For instance, amino acid derivatives incorporating the hydroxyquinoline moiety have been used to detect Zn²⁺ ions and to create artificial metalloenzymes. mit.edunih.gov

In medicinal chemistry, derivatives of this scaffold are being investigated as potent enzyme inhibitors. The structurally related 3-hydroxyquinolin-2(1H)-one was identified as a powerful inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. nih.gov This has spurred interest in the broader family of hydroxyquinolines as potential therapeutic agents.

Despite progress, several questions remain. The precise mechanism and kinetics of the ESIPT process in different derivatives and environments are still under active investigation. researchgate.net Furthermore, while the potential of these compounds as enzyme inhibitors is clear, a comprehensive understanding of their structure-activity relationships (SAR) across different biological targets is yet to be fully elucidated. nih.gov The exploration of new synthetic methodologies to access diverse derivatives and the full characterization of their photophysical and biological properties continue to be active frontiers of research. arabjchem.orgbohrium.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Solid |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)N)O |

| InChI Key | LQQFNEVAJFEVOT-UHFFFAOYSA-N |

Note: Data is based on the canonical structure of the compound. Physical properties like melting point and solubility can vary based on purity and crystalline form and are not universally reported.

Table 2: Spectroscopic Data for Hydroxyquinoline Derivatives

| Derivative Type | Absorption λmax | Emission λmax | Notes |

| 2-Aryl-3-hydroxyquinolones | Not highly sensitive to substituents | Dual emission bands observed | Emission is sensitive to solvent polarity due to ESIPT. researchgate.net |

| 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid (HQ-Ala) | ~400 nm (with Zn²⁺) | ~540 nm (with Zn²⁺) | Exhibits chelation-enhanced fluorescence (CHEF). mit.edu |

| 2-Styryl-6,7-difluoro-8-hydroxyquinoline | Varies | Red-shifted compared to non-fluorinated analog | Fluorination at the 6-position causes a blue shift in the emission of its metal complex. urfu.ru |

Note: Wavelengths (λmax) are approximate and can vary significantly based on solvent, pH, and specific molecular structure.

Referenced Compounds

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-aminoquinolin-3-ol |

InChI |

InChI=1S/C9H8N2O/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H,(H2,10,11) |

InChI Key |

VXHIKEMNMTYCTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Hydroxyquinoline and Its Analogs

Established Synthetic Strategies for the 2-Amino-3-hydroxyquinoline Core

Traditional methods for constructing the quinoline (B57606) ring system remain fundamental in organic synthesis. These approaches often involve the formation of the heterocyclic ring through cyclization reactions, with various modifications developed to improve yields and introduce diverse substitutions.

The Friedländer synthesis is a well-established and straightforward method for producing quinolines. nih.gov It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. nih.govwikipedia.org The reaction proceeds through a series of condensation and cyclization steps to yield the quinoline product. wikipedia.org Numerous catalysts, including ionic liquids, metal-organic frameworks, and nanocatalysts, have been employed to enhance the efficiency and sustainability of the Friedländer reaction. nih.gov

A notable variation is the Niementowski quinoline synthesis , which utilizes anthranilic acids and ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.orgarabjchem.org This reaction is believed to proceed through a mechanism similar to the Friedländer synthesis, involving the initial formation of a Schiff base followed by intramolecular condensation. wikipedia.org While effective, the high temperatures often required for the Niementowski reaction have led to the development of modifications to make the process more practical. wikipedia.org

Other classical methods for quinoline synthesis include the Pfitzinger reaction, which uses isatin (B1672199) and a carbonyl compound, and the Doebner-von Miller reaction, which employs anilines and α,β-unsaturated carbonyl compounds. arabjchem.orgrsc.org

Multi-component reactions (MCRs) have gained prominence as an efficient and versatile strategy for synthesizing complex molecules like substituted quinolines in a single step. researchgate.netrsc.org These reactions offer high atom economy and allow for the creation of diverse molecular architectures. researchgate.net

Several MCRs are utilized for quinoline synthesis:

Povarov Reaction : This [4+2] cycloaddition of an imine with an electron-rich alkene is a powerful tool for generating tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgbeilstein-journals.org

Gewald Reaction : While primarily known for thiophene (B33073) synthesis, modifications of this reaction can be applied to quinoline synthesis. researchgate.net

Ugi Reaction : This four-component reaction can be adapted to produce highly substituted quinoline scaffolds. researchgate.netthieme-connect.com

These MCRs provide access to a wide range of substituted quinolines by varying the starting materials, making them valuable in medicinal chemistry for creating libraries of potential drug candidates. researchgate.netthieme-connect.com

| Reaction Name | Reactants | Key Features |

| Povarov Reaction | Anilines, Aldehydes, Activated Olefins | Forms tetrahydroquinolines which can be oxidized; [4+2] cycloaddition mechanism. rsc.orgbeilstein-journals.org |

| Ugi Reaction | Isocyanide, Aldehyde (or Ketone), Amine, Carboxylic Acid | Highly convergent, produces complex, polyfunctionalized quinolines. researchgate.netthieme-connect.com |

| Titanium-Catalyzed Three-Component Coupling | Anilines, Alkynes, Acetic Acid | One-pot procedure leading to a variety of quinoline derivatives. acs.org |

The introduction of a hydroxyl group at the 3-position of the quinoline ring can be achieved through various oxidation and rearrangement strategies. One direct approach involves the oxidation of 3,4-dihydroquinolinium salts. rsc.orgrsc.org These salts can be prepared from the reaction of aryldiazonium salts with alkenes in a nitrile solution. rsc.orgrsc.org Subsequent oxidation can lead to the formation of 3-hydroxyquinolines. rsc.orgrsc.org

Another method involves the deacylative formation of 3-hydroxyquinolines from 3-acetylquinolines mediated by reagents like N-Bromosuccinimide (NBS) via an epoxide intermediate. rsc.orgnih.gov Additionally, the Meinwald rearrangement of o-nitroarylacetophenone oxides can be employed under mild conditions. rsc.orgnih.gov

The direct conversion of quinoline-N-oxides to the corresponding 2-aminoquinolines has also been reported, and this transformation has been extended to hydroxyquinoline-N-oxides. acs.org For instance, 8-hydroxyquinoline (B1678124) can be converted to 8-hydroxyquinoline-N-oxide, which can then be transformed into 2-amino-8-hydroxyquinoline. acs.org

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry has introduced sophisticated methods for the construction of complex molecules, including derivatives of this compound. These approaches often leverage fragment-based strategies and advanced coupling techniques to build intricate molecular architectures.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small molecular fragments and then growing or linking them to create more potent molecules. gu.sersc.org In the context of quinoline synthesis, quinoline-2-carboxylic acid serves as a valuable building block. uni-regensburg.de

This approach involves coupling quinoline-2-carboxylic acid with other molecular fragments to generate a library of derivatives. uni-regensburg.de For example, this subunit can be coupled with other building blocks using standard coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). uni-regensburg.de This fragment-based approach allows for the systematic exploration of chemical space around the quinoline core to optimize biological activity. nih.gov

The incorporation of quinoline moieties into peptides has led to the development of new classes of molecules with interesting biological properties, such as RNA-binding molecules. acs.org Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) are employed to create these peptide-quinoline conjugates. acs.orgcdnsciencepub.comgoogle.com

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the growing peptide chain is attached to an insoluble resin support, which facilitates the purification process by simple filtration and washing. peptide.comluxembourg-bio.com Quinoline-containing amino acids can be incorporated into peptides using standard SPPS protocols. acs.orgresearchgate.net For instance, a quinoline nucleus can be incorporated into a polymeric material to create a regenerable solid-phase coupling reagent. cdnsciencepub.com

Solution-Phase Peptide Synthesis (LPPS): LPPS involves coupling peptide fragments in a suitable solvent. google.comamericanpeptidesociety.org This method is often used for the synthesis of larger peptides or when specific modifications are required that are not compatible with solid-phase techniques. google.com A variety of coupling reagents, such as carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) or aminium salts (e.g., BOP, HBTU, HATU), are used to facilitate the formation of the peptide bond. americanpeptidesociety.orgbachem.com Removable solubilizing tags containing a quinoline moiety have also been developed to aid in solution-phase synthesis and purification. nih.gov

Enantioselective Synthesis of Chiral this compound Analogs

The enantioselective synthesis of chiral this compound analogs is a critical area of research, as the stereochemistry of these molecules often dictates their biological activity. Various strategies have been developed to achieve high enantioselectivity in the synthesis of these and structurally related chiral compounds.

One prominent approach involves the asymmetric reduction of a cyclic imine, which serves as a key step in the synthetic pathway. This method has been successfully applied to the synthesis of pharmacologically important molecules like (S)-(+)-mianserin and (S)-(+)-epinastine. beilstein-journals.org The process begins with the formation of an endocyclic imine through a Bischler–Napieralski condensation of an appropriate amide precursor. beilstein-journals.org This imine then undergoes an asymmetric transfer hydrogenation using a chiral ruthenium catalyst to produce the desired chiral amine with high enantiomeric purity. beilstein-journals.org

Another versatile strategy is the use of chiral auxiliaries to control the stereochemical outcome of the reaction. For instance, the diastereoselective epoxidation of a 1,2-dihydroquinoline (B8789712) bearing a chiral oxazolidinone-derived auxiliary at the N-1 position has been employed in the synthesis of (-)-(R)-sumanirole. researchgate.net This approach allows for the introduction of chirality early in the synthetic sequence, which is then carried through to the final product.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of related heterocyclic structures, such as 2-amino-3-cyano-4H-chromenes. mdpi.com Chiral bifunctional thiourea (B124793) catalysts are often effective in promoting the reaction between substituted α,α-dicyanoolefins and naphthol compounds, leading to the desired products with good yields and high enantioselectivities. mdpi.com

Furthermore, copper-catalyzed aerobic oxidative cross-coupling reactions have been developed for the synthesis of axially chiral compounds like 3,3'-disubstituted 2-amino-2'-hydroxy-1,1'-binaphthyls (NOBINs). nih.gov These reactions utilize novel copper(I) complexes with chiral ligands to achieve high enantioselectivity. nih.gov

The following table summarizes some examples of enantioselective syntheses of chiral compounds structurally related to this compound.

| Starting Materials | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) | Yield |

| 2-Benzylaniline, N-Phthalylglycyl chloride | Chiral Ruthenium Complex | (S)-(+)-Mianserin | Not specified | Not specified |

| Quinoline | Evans' Chiral Auxiliary | (–)-(R)-Sumanirole | Not specified | Not specified |

| α,α-Dicyanoolefins, β-Naphthol | Chiral Thiourea Catalyst | 2-Amino-3-cyano-4H-chromene derivatives | Up to 90% | Up to 99% |

| 2-Naphthylamine, 2-Naphthol | Cu(I)/SPDO system | 3,3'-Disubstituted NOBINs | Up to 96% | Up to 80% |

Catalytic Methods in Aminoquinoline Derivatization

Catalytic methods play a pivotal role in the derivatization of aminoquinolines, offering efficient and selective routes to a wide range of functionalized analogs. These methods often utilize transition metal catalysts to activate C-H bonds and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper-catalyzed reactions are particularly prevalent in the functionalization of aminoquinoline derivatives. For example, an operationally simple method for the amination of the β-C(sp²)-H bond of benzoic acid derivatives utilizes a copper catalyst and an aminoquinoline directing group. nih.gov This reaction proceeds with high generality with respect to the amine coupling partner, including primary and secondary aliphatic and aromatic amines. nih.gov Similarly, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been achieved using alkyl bromides as the bromine source. beilstein-journals.org This method demonstrates excellent site selectivity and yields. beilstein-journals.org

Palladium catalysis is another powerful tool for quinoline synthesis and derivatization. Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Additionally, a palladium-catalyzed cascade denitrogenative addition and intramolecular cyclization of o-aminocinnamonitriles with arylhydrazines has been reported for the synthesis of quinolines. researchgate.net

Nickel-catalyzed reactions have also been developed for the synthesis of polysubstituted quinolines. One such strategy involves the sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols. organic-chemistry.org

Manganese-based catalysts have been employed for the synthesis of N-heterocycles, including quinolines, from amino alcohols and ketones. organic-chemistry.org These catalysts offer an inexpensive and phosphine-free alternative to other transition metals.

The following table provides a summary of various catalytic methods used in the derivatization of aminoquinolines and related heterocycles.

| Catalyst | Reaction Type | Substrates | Product |

| Copper | C(sp²)-H Bond Amination | Benzoic acid derivatives, Amines | β-Amino benzoic acid derivatives |

| Copper | C5-Selective Bromination | 8-Aminoquinoline amides, Alkyl bromides | C5-Brominated 8-aminoquinoline amides |

| Palladium | Annulation | o-Iodo-anilines, Propargyl alcohols | 2,4-Disubstituted quinolines |

| Palladium | Cascade Denitrogenative Addition/Cyclization | o-Aminocinnamonitriles, Arylhydrazines | Quinolines |

| Nickel | Dehydrogenation/Condensation | α-2-Aminoaryl alcohols, Ketones/Secondary alcohols | Polysubstituted quinolines |

| Manganese | Dehydrogenative Coupling | Amino alcohols, Ketones | N-Heterocycles (Quinolines) |

Mechanistic Investigations of this compound Synthetic Reactions

Detailed Reaction Mechanisms for Quinoline Ring Formation

The formation of the quinoline ring system can be achieved through various synthetic methodologies, each with its own distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the regioselectivity of the products.

One of the classical methods is the Combes quinoline synthesis , which involves the reaction of an aniline (B41778) with a β-diketone in the presence of an acid catalyst. wikipedia.org The mechanism proceeds in three main steps. wikipedia.org First, the aniline undergoes a nucleophilic addition to the protonated β-diketone, followed by dehydration to form a Schiff base intermediate. wikipedia.org This Schiff base then tautomerizes to an enamine, which is subsequently protonated. wikipedia.org The rate-determining step is the annulation (ring closure) of the molecule, followed by a proton transfer and dehydration to yield the substituted quinoline. wikipedia.org

The Niementowski quinoline synthesis involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org The proposed mechanism begins with the formation of a Schiff base, followed by an intramolecular condensation to create an imine intermediate. wikipedia.org Subsequent loss of a water molecule leads to the ring closure and the formation of the quinoline derivative. wikipedia.org

Radical-mediated reactions have also emerged as a powerful strategy for quinoline synthesis. For example, a visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes has been developed. wiley.com The proposed mechanism involves the initial formation of a CF₃ radical, which attacks the isonitrile to generate an imidoyl radical intermediate. wiley.com This is followed by a 6-endo-trig radical cyclization to form the quinoline ring. wiley.com

Another example is the palladium-catalyzed cascade denitrogenative addition and intramolecular cyclization of o-aminocinnamonitriles with arylhydrazines. researchgate.net The mechanism involves the formation of an intermediate through the addition of the arylhydrazine to the cinnamonitrile, followed by an intramolecular cyclization and elimination of dinitrogen to afford the quinoline product. researchgate.net

Role of Intermediates and Transition States in Reaction Pathways

The intermediates and transition states in quinoline synthesis play a critical role in determining the reaction outcome, including regioselectivity and stereoselectivity.

In radical-mediated syntheses, the formation and stability of radical intermediates are paramount. For instance, in the Mn(III)-catalyzed synthesis of 2-functionalized quinolines from o-vinyl aryl isocyanides, an imidoyl radical intermediate is formed. wiley.com This intermediate then undergoes a 6-endo-trig cyclization through a specific transition state (TS2) to generate a six-membered radical intermediate, which ultimately leads to the final product. wiley.com

DFT (Density Functional Theory) calculations have been employed to investigate the reaction pathways and elucidate the structures of intermediates and transition states. For example, in the dearomative triple elementalization of quinolines, DFT calculations have been used to map the Gibbs free energy changes along the reaction coordinate, identifying the key intermediates (IM) and transition states (TS). nih.gov

The following table highlights key intermediates in different quinoline synthesis reactions.

| Reaction | Key Intermediate(s) |

| Combes Synthesis | Schiff base, Enamine |

| Niementowski Synthesis | Schiff base, Imine intermediate |

| Radical Cyclization | Imidoyl radical, Six-membered radical intermediate |

| Palladium-Catalyzed Cascade | Intermediate from arylhydrazine addition |

Stereochemical Control in Chiral Synthesis Approaches

Achieving stereochemical control is a central challenge in the synthesis of chiral this compound analogs and related compounds. Various strategies are employed to dictate the stereochemistry of the final product.

The use of chiral auxiliaries is a well-established method for stereocontrol. In the synthesis of (-)-(R)-sumanirole, a chiral oxazolidinone auxiliary attached to the nitrogen of a 1,2-dihydroquinoline directs the diastereoselective epoxidation of the C-3–C-4 double bond. researchgate.net The steric bulk and electronic properties of the auxiliary create a facial bias, leading to the preferential formation of one diastereomer.

Asymmetric catalysis offers a more atom-economical approach to stereocontrol. In the enantioselective reduction of a cyclic imine to produce (S)-(+)-mianserin, a chiral ruthenium catalyst is used. beilstein-journals.org The chiral ligand on the metal center creates a chiral environment that favors the formation of one enantiomer over the other.

In the copper-catalyzed aerobic oxidative cross-coupling for the synthesis of axially chiral NOBINs, the enantioselectivity is attributed to interactions between the chiral ligand and the substrates in the transition state. nih.gov DFT calculations have suggested that fluorine-hydrogen interactions and π-π stacking between the coupling partners play a vital role in enantiocontrol. nih.gov

Organocatalysis also provides a means for stereochemical control. In the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives, chiral thiourea catalysts are believed to act in a bifunctional manner, activating both the nucleophile and the electrophile through hydrogen bonding interactions to control the stereochemical outcome. mdpi.com

The principle of "self-regeneration of stereocenters" (SRS) is another powerful strategy. This approach, utilized in the synthesis of chiral aminoalcohols, involves the use of a chiral auxiliary, such as an oxazolidine, to control the stereochemistry of a newly formed C-C bond in a radical cross-coupling reaction. nih.gov

The following table summarizes different approaches to stereochemical control in the synthesis of chiral quinoline analogs and related compounds.

| Approach | Example | Mechanism of Control |

| Chiral Auxiliary | Synthesis of (–)-(R)-Sumanirole | Steric and electronic influence of the auxiliary on the reaction trajectory. |

| Asymmetric Catalysis | Synthesis of (S)-(+)-Mianserin | Chiral ligand on the metal creates a chiral pocket, favoring one enantiomer. |

| Asymmetric Catalysis | Synthesis of Axially Chiral NOBINs | Non-covalent interactions (F-H, π-π stacking) in the transition state. |

| Organocatalysis | Synthesis of 2-Amino-3-cyano-4H-chromenes | Bifunctional activation by the catalyst through hydrogen bonding. |

| Self-Regeneration of Stereocenters (SRS) | Synthesis of Chiral Aminoalcohols | Chiral auxiliary directs the stereochemistry of a radical cross-coupling. |

Chemical Reactivity and Advanced Derivatization of 2 Amino 3 Hydroxyquinoline

Functional Group Transformations and Derivatization Pathways

The presence of reactive amino and hydroxyl moieties, as well as an activated quinoline (B57606) ring, allows for a diverse range of chemical modifications.

The amino and hydroxyl groups of 2-Amino-3-hydroxyquinoline are primary sites for derivatization. These functional groups can undergo various transformations, enabling the attachment of different substituents and the construction of new molecular frameworks.

The amino group can readily undergo acylation reactions. For instance, acetylation with acetic anhydride (B1165640) can convert the amino group into an acetylamino group. mdpi.com Similarly, furoylation using furoyl chloride can attach a furoyl group. mdpi.com The amino group can also be protected, for example, with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at other positions of the molecule. mdpi.com

The hydroxyl group exhibits typical phenolic reactivity. It can be oxidized to form a corresponding ketone. In some instances, the hydroxyl group can be unexpectedly replaced by an amino group during reactions with potassium thiocyanate (B1210189) in the presence of ammonium (B1175870) ions. researchgate.net Furthermore, the hydroxyl group can be protected, for instance as a methoxymethyl (MOM) ether, to facilitate reactions at other sites, such as the C2 position of the quinoline ring.

A novel amino acid analysis method has been developed that involves the derivatization of amino, carboxyl, and phenolic hydroxyl groups using 1-bromobutane, which improves the hydrophobicity and basicity of the amino acids for sensitive detection by liquid chromatography/tandem mass spectrometry (LC-MS/MS). nih.gov

Table 1: Examples of Reactions at the Amino and Hydroxyl Groups

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

| Amino (-NH₂) | Acetylation | Acetic Anhydride | Acetylamino (-NHCOCH₃) mdpi.com |

| Amino (-NH₂) | Furoylation | Furoyl Chloride | Furoylamino (-NHCO-C₄H₃O) mdpi.com |

| Amino (-NH₂) | Boc Protection | Di-tert-butyl dicarbonate | Boc-protected amine (-NHBoc) mdpi.com |

| Hydroxyl (-OH) | Oxidation | Oxidizing agents | Ketone (=O) |

| Hydroxyl (-OH) | MOM Protection | Chloromethyl methyl ether | Methoxymethyl ether (-OCH₂OCH₃) |

| Hydroxyl (-OH) | Substitution | KSCN / NH₄⁺ | Amino (-NH₂) researchgate.net |

The quinoline ring system itself is susceptible to both electrophilic and nucleophilic substitution reactions, although the positions of these reactions are heavily influenced by the directing effects of the existing amino and hydroxyl substituents. orientjchem.org

Generally, in quinoline, electrophilic aromatic substitution occurs on the benzene (B151609) ring, typically at the C-5 and C-8 positions. uop.edu.pkslideshare.net This is exemplified by nitration reactions with fuming nitric and sulfuric acids, which yield a mixture of 5-nitro and 8-nitroquinolines, and sulfonation with fuming sulfuric acid, which gives quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

Nucleophilic substitution reactions on the quinoline ring preferentially occur at the C-2 and C-4 positions of the electron-deficient pyridine (B92270) ring. orientjchem.orguop.edu.pkslideshare.net For example, quinoline can react with sodamide to form 2-aminoquinoline (B145021) or with potassium hydroxide (B78521) to yield 2-hydroxyquinoline. uop.edu.pk The reactivity of this compound in these substitution reactions would be modulated by the strong electron-donating effects of the amino and hydroxyl groups.

Synthesis of Complex this compound-Containing Structures

The reactivity of this compound serves as a foundation for constructing more elaborate molecules, including macrocycles, fused systems, and bioconjugates.

This compound and its derivatives are valuable precursors for synthesizing fused heterocyclic systems. For instance, related 2-amino-pyrano[3,2-h]quinoline derivatives can be condensed with reagents like ethyl bromoacetate, formamide, or carbon disulfide to create fused pyrrolo-, pyrimido-, and thiazinopyranoquinolines. mdpi.com The synthesis of various fused tetracyclic quinoline derivatives, such as indolo[2,3-b]quinolines, has been reported through multi-step cascade reactions starting from substituted quinolines. rsc.org Other complex fused systems like pyrazino[2',3':4,5]furo[3,2-c]quinolin-6(5H)-ones have also been synthesized. researchgate.net

The incorporation of the quinoline moiety into macrocyclic structures is another area of advanced synthesis. nih.gov A notable example, although not directly derived from this compound, is the complex macrocyclic depsipeptide Sandramycin, which features two 3-hydroxyquinoline-2-carbonyl units attached to a large peptide core. The synthesis of such molecules involves intricate strategies, including solid-phase peptide synthesis and subsequent attachment of the quinoline moieties via amide bond formation. Macrocyclization is recognized as a versatile method to fine-tune the selectivity profiles of small molecules for biological targets. nih.gov

The amino group of this compound can react with aldehydes and ketones via a condensation reaction to form Schiff bases, which contain an azomethine (-C=N-) group. gsconlinepress.com These Schiff bases are highly versatile ligands in coordination chemistry due to the presence of multiple donor atoms (the azomethine nitrogen, the phenolic oxygen, and the quinoline nitrogen).

Schiff bases derived from hydroxyquinolines are well-known to form stable chelate complexes with a wide variety of metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). neliti.comresearchgate.netscispace.com The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent. neliti.com For example, a Schiff base was synthesized from 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde and 2-aminophenol, which then formed 1:1 metal-to-ligand ratio complexes with Cd(II) and Cu(II). neliti.com In these complexes, the Schiff base often acts as a bidentate or tridentate ligand, coordinating to the metal ion through the azomethine nitrogen and the deprotonated hydroxyl oxygen. neliti.com

Recent research has focused on the synthesis of novel Schiff bases derived from the condensation of 2-carbaldehyde-8-hydroxyquinoline with various amines, which were then used to form coordination compounds with Cu(II) and Zn(II). acs.org The resulting complexes exhibit diverse geometries, such as distorted octahedral or tetrahedral, depending on the metal ion and the specific ligand structure. bohrium.com

Table 2: Characterization Data for a Representative Mixed-Ligand Cu(II) Complex

| Compound | Yield (%) | Elemental Analysis (Calcd. for C₃₄H₄₀N₆O₄Cu·0.5H₂O) | Key FT-IR Bands (cm⁻¹) |

| Cu(L3)₂ | 57 | C: 61.02, H: 6.17, N: 12.56 | 1646 (νC=N), 1558 & 1448 (νC=C), 1113 (νC-O) acs.org |

Data corresponds to a complex derived from a Schiff base of 8-hydroxy-2-quinolinecarboxaldehyde, not this compound, but is representative of the class.

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for ligand design and bioconjugation strategies. susupport.com Hydroxyquinoline derivatives are known for their strong metal-chelating abilities, a property that is central to their application in designing molecules for medicinal and materials science. researchgate.net

In ligand design, the hydroxyquinoline moiety can serve as a robust anchor for coordinating with metal ions. This is exploited in the design of artificial metalloenzymes, where a hydroxyquinoline-based unnatural amino acid, (8-hydroxyquinolin-3-yl)alanine (HQAla), was incorporated into a protein scaffold. nih.gov The resulting hybrid enzyme, after complexing with metal ions like Cu(II) or Zn(II), was able to catalyze reactions such as Friedel-Crafts alkylation and mimic natural hydrolase activity. nih.gov

Bioconjugation involves linking a molecule like this compound to a biomolecule, such as a protein or DNA. susupport.com The functional groups of this compound provide handles for such covalent attachment. For example, the amino group could be targeted for conjugation. Strategies for bioconjugation are diverse and can be tailored to the specific application, often requiring site-selective reactions to maintain the biological activity of the biomolecule. semanticscholar.org The development of phenyl-1,2,4-triazole-3,5-dione (PTAD) derivatives, which react chemoselectively with tyrosine residues on proteins, showcases a modern approach to bioconjugation that could potentially be adapted for quinoline-based moieties. mdpi.com

Structure-Activity Relationship (SAR) Studies: Chemical Modification Impact

The therapeutic and chemical potential of the quinoline nucleus is profoundly influenced by the nature and position of its substituents. For this compound, the inherent reactivity is shaped by the electron-donating amino group at position 2 and the hydroxyl group at position 3. These groups activate the heterocyclic ring system, making it a versatile scaffold for chemical modifications. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial for optimizing derivatives of this compound. The following sections detail how specific chemical modifications impact the reactivity and interactive capabilities of the quinoline core, drawing on principles observed across various quinoline isomers.

The introduction of new functional groups onto the this compound skeleton can dramatically alter its electronic properties, lipophilicity, and steric profile, thereby modulating its chemical reactivity and biological efficacy.

Research on related quinoline structures provides significant insights into these effects. For instance, studies on pyrano[3,2-h]quinoline derivatives have shown that substituting the quinoline nucleus with halogen atoms can enhance cytotoxic activity against various human tumor cell lines. researchgate.net This increased activity is often linked to the lipophilicity and electron-withdrawing nature of the halogen substituents. researchgate.net Similarly, in a series of 8-hydroxyquinoline-derived Mannich bases, the presence of an electron-withdrawing chloro group at position 5 was found to improve anticancer activity. nih.gov

The functional group itself plays a critical role in defining the molecule's interactions. A comparative study on two copper(II) complexes bearing 8-hydroxyquinoline (B1678124) derivatives investigated the impact of different substituents on cytotoxicity against MCF-7 breast cancer cells. rsc.org One complex featured a ligand with a cyano (-CN) group, while the other had a carboxylic acid (-COOH) group. The complex containing the carboxylic acid functionality demonstrated significantly higher cytotoxicity. rsc.org This difference was attributed to the greater propensity of the -COOH group to form strong hydrogen bonds, which can enhance interactions with biological targets. rsc.org

Table 1: Effect of Substituents on the Cytotoxicity of Copper(II) Complexes in MCF-7 Cells

This table illustrates how changing a substituent from a cyano group to a carboxylic acid group on a quinoline-based ligand affects the cytotoxic potential of its copper(II) complex. Data sourced from a study on 8-hydroxyquinoline derivatives. rsc.org

| Complex | Key Substituent on Ligand | IC₅₀ (μM) | Inferred Activity Driver |

|---|---|---|---|

| Complex 1 | Cyano (-CN) | 1.86 ± 0.27 | Electronic properties |

| Complex 2 | Carboxylic Acid (-COOH) | 0.77 ± 0.12 | Hydrogen-bonding capability |

The interaction with transport proteins like serum albumin is also heavily influenced by substituents. Studies on the binding of 8-hydroxyquinoline derivatives to bovine serum albumin (BSA) revealed that the nature of the substituent dictates the binding affinity. semanticscholar.org For example, nitro and amino derivatives of 8-hydroxyquinoline exhibit moderate binding affinities, while the introduction of halogen atoms, as seen in cloxyquin (5-chloro-8-hydroxyquinoline), can modulate these interactions. semanticscholar.org The binding is a spontaneous process, suggesting that such derivatives can readily interact with transport proteins in biological systems. semanticscholar.org

The specific placement of functional groups on the quinoline ring is as critical as their chemical nature. Shifting a substituent from one position to another can lead to a complete change in the molecule's three-dimensional shape and its ability to interact with biological targets.

SAR studies on 8-hydroxyquinoline-derived Mannich bases provide a stark example of positional isomerism impacting biological function. In one study, a series of derivatives were synthesized with an aminomethyl side chain at the R7 position of 5-chloro-8-hydroxyquinoline (B194070). nih.gov These compounds showed significant activity against certain cancer cell lines. However, when the aminomethyl substituent was moved to the R5 position, the resulting positional isomers were found to have completely lost their cytotoxic and multidrug-resistant selective activities. nih.govacs.org This demonstrates that the specific spatial arrangement of the interacting groups is essential for the desired biological effect.

Table 2: Impact of Substituent Position on Anticancer Activity of Mannich Bases

This table highlights the critical role of substituent placement on the quinoline ring. Shifting the aminomethyl group from position 7 to position 5 in 5-chloro-8-hydroxyquinoline derivatives abrogates their biological activity. nih.govacs.org

| Parent Scaffold | Position of Aminomethyl Substituent | Observed Anticancer Activity |

|---|---|---|

| 5-Chloro-8-hydroxyquinoline | Position 7 | Active with MDR selectivity |

| 5-Chloro-8-hydroxyquinoline | Position 5 | Inactive |

The concept of positional isomerism also extends to more complex derivatives. For instance, an unnatural amino acid, 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid (HQAla), was incorporated into a protein to act as a fluorescent probe and to bind heavy metals for crystallographic purposes. nih.gov A constitutional isomer, 2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid, has also been developed for use in protein electron transfer and zinc sensing. nih.gov The precise location of the hydroxyquinoline moiety (at position 3 or 5 of the quinolinyl side chain) is fundamental to its function, determining how it orients itself within a protein scaffold and interacts with its target, such as a metal ion. nih.gov This underscores how positional changes, even on a substituent attached to the main ring, can profoundly affect molecular interactions and function.

Therefore, it is not possible to generate an article with the requested scientifically accurate data tables and detailed research findings that focuses solely on the compound “this compound”. The creation of such an article would require access to primary research data that has either not been published or is not indexed in accessible scientific databases.

Advanced Spectroscopic Characterization Techniques for 2 Amino 3 Hydroxyquinoline Research

Electronic Spectroscopy: UV-Visible and Fluorescence

UV-Visible Absorption Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within 2-Amino-3-hydroxyquinoline. The absorption of UV or visible light promotes valence electrons from a ground state (Highest Occupied Molecular Orbital, HOMO) to an excited state (Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org For an aromatic system like this compound, the most significant transitions are typically π → π* and n → π. libretexts.orgscielo.br These transitions arise from the excitation of electrons in π bonding orbitals and non-bonding (n) orbitals (from the nitrogen and oxygen heteroatoms) into empty π anti-bonding orbitals. youtube.com

The UV-Vis spectrum of quinoline (B57606) derivatives typically shows absorption bands in the 250-400 nm range. scielo.brresearchgate.net The exact position and intensity of these bands (λmax) are sensitive to the molecular structure, including the position of substituents like the amino and hydroxyl groups, and the polarity of the solvent.

UV-Vis spectroscopy is also a powerful tool for monitoring the formation of metal complexes. When this compound acts as a ligand and coordinates with a metal ion, the electronic environment of the chromophore is altered. This perturbation leads to a shift in the absorption bands, often a bathochromic (red) shift to longer wavelengths, providing clear evidence of complexation. bendola.comresearchgate.netnih.gov The stoichiometry of these complexes, such as 1:2 (metal:ligand), can be determined by spectrophotometric titration methods. nih.gov

| Compound/Complex | Solvent/Conditions | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Quinoline | Not Specified | ~280, ~310 | π → π | scielo.br |

| 8-Hydroxyquinoline (B1678124) (8-HQ) | Methanol (B129727) | ~255, ~310 | π → π | nih.gov |

| Co(II)-8-HQ Complex | Methanol | 371 | Metal-Ligand Charge Transfer (MLCT) | nih.gov |

| Ni(II)-8-HQ Complex | Methanol | 366 | Metal-Ligand Charge Transfer (MLCT) | nih.gov |

| 2-Hydroxyquinoline (HQ) | Biodegradation Medium | 326 | π → π* | nih.gov |

Fluorescence Spectroscopy for Molecular Sensing and Probing Interactions

Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's electronic structure and its interactions with the local environment. Quinoline and its derivatives are known for their fluorescent properties, making them valuable as molecular probes and chemosensors. nih.gov Upon excitation with light of a suitable wavelength, this compound can be promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon, a process known as fluorescence.

The fluorescence emission is highly sensitive to the molecule's environment and its binding to other chemical species, particularly metal ions. nih.gov The formation of a complex between this compound and a metal ion can significantly alter the fluorescence properties through mechanisms such as:

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can increase the structural rigidity of the molecule, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity.

Fluorescence Quenching: Interaction with certain metal ions, especially those with open d-shells like Fe³⁺ or Cu²⁺, can lead to quenching of fluorescence through energy or electron transfer processes. rsc.org

This "on-off" switching of fluorescence makes this compound a candidate for the selective and sensitive detection of specific metal ions. For example, a novel quinoline-based sensor demonstrated a distinct fluorescence quenching effect specifically upon the addition of Fe³⁺, enabling its quantitative analysis. rsc.org The design of such sensors often leverages the nitrogen and oxygen atoms as a binding site, which is a core feature of the this compound structure. nih.govnih.gov In some systems, complexation can also inhibit processes like Excited-State Intramolecular Proton Transfer (ESIPT), leading to significant changes in the emission spectra. acs.orgresearchgate.net

| Sensor System | Analyte | λex (nm) | λem (nm) | Observed Change | Reference |

|---|---|---|---|---|---|

| Quinoline Derivative Sensor 1 | None | 314 | 420 | Strong Fluorescence | rsc.org |

| Quinoline Derivative Sensor 1 | Fe³⁺ | 314 | 420 | Fluorescence Quenching | rsc.org |

| Prucalopride (Quinoline-like) | None | 220 | 357 | Native Fluorescence | nih.gov |

| Prucalopride-Tb³⁺-8-HQ | Prucalopride | 392 | 545 | Sensitized Fluorescence | nih.gov |

Photoluminescence Studies of this compound Systems

Photoluminescence (PL) is a broad term that encompasses light emission following photoexcitation, including fluorescence and phosphorescence. Studies on this compound systems focus on understanding the fundamental processes that govern light emission and how these can be tuned for applications such as organic light-emitting diodes (OLEDs). researchgate.net

The photoluminescence of quinoline derivatives is dictated by the energy gap between the HOMO and LUMO. nih.gov The introduction of electron-donating groups (like -NH₂) and electron-withdrawing or coordinating groups (like -OH) can modulate this energy gap and, consequently, the color and efficiency of the emitted light. Metal complexation is a key strategy for tuning PL properties. The formation of stable metal chelates, for instance with Zn(II) or Al(III), can enhance luminescence intensity and thermal stability. nih.govresearchgate.net The PL peak of such complexes often shows a red-shift as the polarization force of the metal cation increases. nih.gov

In the solid state, intermolecular interactions can significantly influence PL properties. Understanding these interactions is crucial for designing materials with desired emissive characteristics. For instance, some metal chelates of quinoline derivatives exhibit bright electroluminescence, demonstrating their potential as emitting layers in OLED devices. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This capability allows for the unambiguous determination of the elemental composition of this compound (C₉H₈N₂O) and its metabolites or derivatives. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry offer the ultra-high resolution needed to distinguish between molecules with very similar nominal masses, which is crucial in complex mixture analysis and drug discovery. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is best suited for the analysis of volatile and thermally stable compounds. nih.gov Due to the polar amino (-NH₂) and hydroxyl (-OH) groups, this compound itself has limited volatility. Therefore, analysis by GC-MS typically requires a derivatization step to convert these polar functional groups into less polar, more volatile moieties (e.g., by silylation or methylation). emerypharma.com Once derivatized, the compound can be separated from other components in a mixture and identified based on its characteristic retention time and mass spectrum, which serves as a molecular fingerprint. researchgate.netmdpi.com

| Technique | Analyte | Parameter | Value | Significance |

|---|---|---|---|---|

| HRMS | This compound | Molecular Formula | C₉H₈N₂O | Elemental Composition |

| HRMS | This compound | Monoisotopic Mass | 160.0637 g/mol | Precise Molecular Weight |

| GC-MS (EI) | Quinoline | Characteristic Ions (m/z) | 129, 102, 76 | Identification & Fragmentation Pattern |

| GC-MS (EI) | 8-Hydroxyquinoline | Molecular Ion (m/z) | 145 | Molecular Weight Confirmation |

| GC-MS (EI) | 2-Hydroxyquinoline | Top 5 Peaks (m/z) | 145, 117, 90, 63, 116 | Structural Fingerprint nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally fragile, such as this compound. nih.gov It couples the high-resolution separation of liquid chromatography (often HPLC or UHPLC) with the sensitive and selective detection of mass spectrometry.

The compound can be analyzed directly without derivatization, typically using reversed-phase chromatography. The addition of tandem mass spectrometry (MS/MS) provides an extra dimension of selectivity and structural information. mdpi.com In an LC-MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification of the target analyte even in complex biological matrices like plasma or urine. nih.govnih.gov LC-MS/MS is the method of choice for pharmacokinetic studies and for analyzing complex mixtures containing the compound and its potential metabolites. mdpi.comnih.gov

| Analyte | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|---|

| This compound (Predicted) | Positive ESI | 161.07 | Fragment ions from quinoline ring cleavage | Quantification, Metabolite ID | |

| CLBQ14 (Halogenated 8-HQ) | Positive ESI | 257.9 | 151.0 | Pharmacokinetic Studies | nih.gov |

| Clioquinol (IS) | Positive ESI | 305.8 | 178.9 | Internal Standard | nih.gov |

| Hydroxychloroquine (HCQ) | Positive ESI | 336.2 | 247.2 | Therapeutic Drug Monitoring | nih.gov |

X-ray Diffraction Studies for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. nih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined and the full molecular structure can be refined. nih.gov

While the specific crystal structure for this compound is not detailed in the available literature, analysis of closely related structures like 2-amino-3-hydroxypyridinium salts provides insight into the expected structural features. nih.gov Such studies reveal how the molecules pack in the crystal lattice and the nature of the supramolecular architecture formed through hydrogen bonds involving the amino and hydroxyl groups. nih.gov This information is vital for understanding polymorphism, solubility, and other solid-state properties.

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic | nih.gov |

| Space Group | The set of symmetry operations of the crystal. | P2₁/c | nih.gov |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a ≈ 13 Å, b ≈ 8 Å, c ≈ 12 Å, β ≈ 100° | nih.gov |

| Hydrogen Bonds | Key intermolecular interactions stabilizing the crystal. | N—H···O, N—H···N, O—H···O | nih.gov |

| Molecular Conformation | The spatial arrangement of atoms. | Planar or near-planar ring system | researchgate.net |

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

While specific crystallographic data for this compound is not widely detailed in foundational literature, the general application of SCXRD would yield a comprehensive structural model. For related heterocyclic compounds, SCXRD has been instrumental in confirming molecular structures and understanding their supramolecular chemistry. mdpi.commdpi.commdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase, or polymorph, of this compound. This is vital for identifying different crystal forms, assessing sample purity, and monitoring phase transitions that may occur under varying conditions. The sharp, well-defined Bragg peaks in a PXRD pattern are indicative of a material's good crystallinity. imanagerpublications.comnih.govresearchgate.net

Other Physico-Chemical Characterization Methods

Beyond structural elucidation, a suite of other physico-chemical methods is necessary to confirm the compound's elemental composition and to characterize the properties of its coordination complexes.

Elemental Analysis (C, H, N, S) for Stoichiometry and Purity

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur, if present) in a sample of this compound. The experimentally determined percentages are compared against the calculated theoretical values based on the compound's molecular formula (C₉H₈N₂O). A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometry and is a crucial checkpoint for assessing its purity. This method is routinely applied in the characterization of newly synthesized quinoline derivatives and their metal complexes to confirm their proposed formulas. nih.govnih.govbendola.comacs.org

Molar Conductivity and Magnetic Susceptibility Measurements for Coordination Complexes

When this compound acts as a ligand to form coordination complexes with metal ions, additional characterization methods are required.

Molar Conductivity: These measurements are performed on dilute solutions of the metal complexes to determine their electrolytic nature. The magnitude of the molar conductivity value in a given solvent (e.g., DMSO or DMF) indicates whether a complex is a non-electrolyte or an electrolyte (e.g., 1:1, 1:2). This helps in understanding whether counter-ions are directly coordinated to the metal center or are located outside the coordination sphere. nih.govsemanticscholar.org

Magnetic Susceptibility: This measurement provides information about the magnetic properties of the coordination complexes, which is directly related to the number of unpaired electrons in the d-orbitals of the central metal ion. The effective magnetic moment (μ_eff), calculated from susceptibility data, helps in determining the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the spin state of the metal ion. For instance, complexes of metals like Cu(II) are typically paramagnetic, while those of Zn(II) are diamagnetic. researchgate.netnih.govrsc.org

Computational Chemistry and Theoretical Studies of 2 Amino 3 Hydroxyquinoline

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-3-hydroxyquinoline. These methods are used to determine the most stable molecular conformation (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a primary method for studying the ground state properties of quinoline (B57606) derivatives due to its balance of computational cost and accuracy. rsc.orgscirp.org This approach is used to calculate the electronic energy of a molecule based on its electron density. mdpi.comuomustansiriyah.edu.iq For this compound, DFT calculations, commonly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to perform geometry optimization. rsc.orguomustansiriyah.edu.iqresearchgate.net This process identifies the lowest energy arrangement of the atoms, providing a detailed picture of the molecule's three-dimensional structure. scirp.orgnih.gov

Furthermore, DFT is used to compute key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. rsc.orgscirp.org

Beyond DFT, other quantum mechanical methods are also applied to characterize molecules like this compound.

Ab Initio Methods: These "first-principles" calculations, such as the Hartree-Fock (HF) method, compute molecular properties without relying on experimental parameters. libretexts.org While computationally intensive, they provide a fundamental understanding of the molecular system. libretexts.orgresearchgate.net For smaller molecules or for benchmarking purposes, high-level ab initio techniques can yield very accurate results. researchgate.net

Semi-Empirical Methods: In contrast, semi-empirical methods (like AM1, PM3, CNDO, and INDO) are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data. wikipedia.orgnih.gov This approach significantly reduces computation time, making it suitable for very large molecules. wikipedia.orgnih.gov While less accurate than ab initio or DFT methods, they are valuable for initial explorations of molecular geometry and properties before applying more computationally demanding techniques. wikipedia.orgscribd.com The main drawback is that their accuracy depends heavily on whether the molecule being studied is similar to those used for their parameterization. wikipedia.org

A primary output of geometry optimization using methods like DFT is the prediction of specific geometric parameters. researchgate.net These calculations provide precise values for the bond lengths between atoms and the angles between those bonds for the most stable conformation of this compound. nih.gov Theoretical results for related heterocyclic systems have shown that calculated bond lengths and angles are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net

The following table presents typical geometric parameters for a quinoline ring system, as determined by DFT calculations.

| Parameter | Atom Connection | Typical Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.42 Å |

| C-N (aromatic) | 1.33 - 1.38 Å | |

| C-O | ~1.36 Å | |

| C-N (amino) | ~1.37 Å | |

| O-H | ~0.97 Å | |

| N-H (amino) | ~1.01 Å | |

| Bond Angles (°) | C-C-C (ring) | 118 - 122° |

| C-N-C (ring) | ~117° | |

| C-C-O | ~120° | |

| C-C-N (amino) | ~121° |

Note: These are representative values for substituted quinoline and similar aromatic systems based on computational studies and may vary slightly for the specific optimized geometry of this compound.

In addition to geometry, quantum chemical calculations are used to predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with peaks in experimental infrared (IR) and Raman spectra. researchgate.netnih.gov To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. researchgate.netnih.gov

The table below lists the predicted vibrational frequencies for key functional groups expected in this compound.

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | 3650 - 3700 |

| N-H Asymmetric Stretch | Amino (-NH₂) | 3500 - 3550 |

| N-H Symmetric Stretch | Amino (-NH₂) | 3400 - 3450 |

| C-H Stretch (Aromatic) | Ring C-H | 3050 - 3150 |

| C=C/C=N Stretch | Quinoline Ring | 1500 - 1620 |

| O-H Bend | Hydroxyl (-OH) | 1300 - 1350 |

| C-O Stretch | Hydroxyl (-OH) | 1180 - 1260 |

Note: These frequencies are based on DFT calculations for similar substituted aromatic compounds and represent the expected regions for these vibrational modes.

Excited State Dynamics and Spectroscopy Modeling

Computational methods are crucial for understanding how this compound behaves after absorbing light, a field known as photochemistry and photophysics.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. mdpi.comnih.govsharif.edu By calculating the energies required to promote an electron from an occupied orbital to an unoccupied one (vertical excitation energies), TD-DFT can simulate the absorption spectrum of this compound. researchgate.netnih.gov The calculated absorption maxima (λmax) and their corresponding intensities (oscillator strengths) generally show good agreement with experimental measurements. mdpi.comresearchgate.net

Molecules containing both a proton-donating group (like the -OH in this compound) and a proton-accepting site (the quinoline nitrogen) within close proximity can undergo a process called Excited-State Intramolecular Proton Transfer (ESIPT). doi.orgacs.org Upon absorption of light, the acidity and basicity of these groups can change dramatically, facilitating the transfer of a proton. rsc.org

For this compound, photoexcitation would likely trigger the transfer of the proton from the hydroxyl group to the quinoline nitrogen atom. rsc.org This creates an excited keto-tautomer, which has a different electronic structure from the initial enol form. acs.org The ESIPT process is often extremely fast and can lead to a large separation between the absorption and emission wavelengths, known as a Stokes shift. doi.orgrsc.org

Computational studies using TD-DFT are employed to model the ESIPT mechanism by constructing potential energy surfaces for both the ground and excited states. rsc.orgnih.gov These surfaces map the energy of the molecule as the proton moves from the donor to the acceptor, allowing researchers to identify energy barriers and determine the favorability of the proton transfer pathway in the excited state. rsc.orgrsc.org For related hydroxyquinoline systems, studies have shown that this proton transfer can be a barrierless process in the excited state, explaining why some of these compounds exhibit unique fluorescence properties. nih.gov

Molecular Interaction and Recognition Studies

Understanding how this compound interacts with other molecules, particularly biological macromolecules, is crucial for its application in medicinal chemistry. Computational methods like molecular docking and dynamics simulations are instrumental in this regard.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode. nih.gov For derivatives of the quinoline scaffold, docking studies have been extensively used to explore interactions with various biological targets, including kinases, tubulin, and bacterial enzymes. mdpi.comscielo.org.mx These simulations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netscielo.org.mx

Following docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the physiological environment by allowing atoms to move and fluctuate, offering insights into the conformational stability of the binding pose and the flexibility of the protein. mdpi.commdpi.com For instance, simulations can confirm if the initial binding mode predicted by docking is stable or if the ligand reorients within the binding pocket. nih.govmdpi.com

While specific docking and MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Ligand Preparation: Building the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the active site of the receptor and score the different binding poses based on binding energy. nih.gov

MD Simulation: Taking the best-docked complex and simulating its movement over a period (e.g., nanoseconds) to assess its stability. scielo.org.mx

The binding affinity and interaction patterns of related quinoline derivatives with various protein targets have been reported, as shown in the table below.

| Target Protein | Quinoline Derivative Class | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Tubulin | 2-oxoquinoline arylaminothiazole | Gln136, Val238, Thr239 | Not specified |

| CB1a Receptor | 2H-thiopyrano[2,3-b]quinoline | PHE A-15, TRP A-12, LYS A-16 | -5.3 to -6.1 |

| EHMT2 | Pyrimidine-diamine derivatives | Cys1098, Leu1086, Asp1083 | -10.3 to -10.7 |

| Breast Cancer Oxidoreductase (3HB5) | Salen/8-hydroxyquinoline (B1678124) metal complexes | Not specified | Not specified |

This table presents data for related quinoline compounds to illustrate the application of molecular docking, not for this compound itself.

Non-covalent interactions (NCIs) are critical in determining the structure and function of molecular systems, from protein-ligand binding to the formation of molecular crystals. nih.gov NCI analysis is a computational method based on electron density and its derivatives that allows for the visualization and characterization of weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.gov

This technique generates 3D isosurfaces that highlight regions of non-covalent interactions, which are color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) forces. nih.gov For a molecule like this compound, NCI analysis would be particularly insightful for understanding its behavior in molecular aggregates, such as its crystal packing or self-assembly in solution.

The key interactions that could be visualized for this compound include:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular networks. The quinoline nitrogen can also act as a hydrogen bond acceptor.

π-π Stacking: The planar aromatic quinoline ring system can engage in stacking interactions with other aromatic systems. nih.gov

By revealing the intricate network of non-covalent forces, NCI analysis provides a qualitative and quantitative understanding of the forces that govern the supramolecular chemistry of this compound. mdpi.com

Advanced Property Prediction and Analysis

Computational chemistry also enables the prediction of a wide range of molecular properties that are difficult or time-consuming to measure experimentally.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. ias.ac.in The NLO response of a molecule is quantified by its hyperpolarizabilities (β for the second order, γ for the third order).

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the hyperpolarizabilities of molecules. ias.ac.innih.gov For a molecule to have a significant second-order NLO response (β), it typically requires a non-centrosymmetric structure and a substantial change in dipole moment between its ground and excited states, often achieved with electron-donating and electron-accepting groups connected by a π-conjugated system. ias.ac.innih.gov

This compound possesses features that suggest potential NLO activity:

An electron-donating amino group.

An electron-accepting hydroxyl group.

A π-conjugated quinoline core.

Theoretical calculations for related quinoline derivatives have demonstrated significant hyperpolarizability values, suggesting their potential as NLO materials. researchgate.netuc.pt The magnitude of the hyperpolarizability is sensitive to the nature and position of substituents on the aromatic ring. ias.ac.in

| Compound | Method | First Hyperpolarizability (β) (10⁻³⁰ esu) | Second Hyperpolarizability (γ) |

| 6-Aminoquinolinium iodide monohydrate | DFT | Not specified | Calculated |

| 2-aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | Calculated | Calculated |

| 2-Amino-6-nitro-8-quinolinol | PM-3 | 14.739 | Not specified |

| 8-hydroxyquinoline | Solvatochromic | Calculated | Not specified |

This table presents calculated NLO data for related compounds to illustrate the concept. Values are highly dependent on the computational method used.

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical reactivity indices that help predict and rationalize the reactivity of molecules. researchgate.net Key indices include chemical hardness (η) and the electrophilicity index (ω). nih.gov

Chemical Hardness (η): This index measures a molecule's resistance to changes in its electron distribution. nih.gov A "hard" molecule has a large gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicating low reactivity, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. nih.gov It measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov A high electrophilicity index characterizes a good electrophile. nih.gov

These indices are typically calculated from the energies of the HOMO and LUMO. researchgate.net For this compound, the presence of the electron-donating amino and hydroxyl groups would raise the HOMO energy, while the electron-withdrawing nature of the quinoline ring system would influence the LUMO energy. A detailed computational analysis would be required to determine the precise values of these indices and thus predict its chemical reactivity.

| Reactivity Index | Definition | Conceptual Interpretation |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is the chemical potential) | Measures the propensity of a species to accept electrons. |

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models are used to simulate these effects. One of the most common approaches is the Polarizable Continuum Model (PCM). researchgate.net

In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. researchgate.net The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent.

Using PCM, it is possible to study:

Geometrical Changes: How the bond lengths and angles of this compound might change in different solvents.

Spectroscopic Shifts: How the UV-Vis absorption or NMR chemical shifts are affected by solvent polarity. researchgate.net

Tautomeric Equilibria: The relative stability of different tautomers of this compound (e.g., the keto-enol tautomerism involving the 3-hydroxy group) can be highly dependent on the solvent. researchgate.net

Reaction Energetics: How the energy profile of a reaction involving this compound is altered in a solvent compared to the gas phase.

Studies on related hydroxyquinoline compounds have shown that their structural, spectroscopic, and electronic properties are indeed solvent-dependent, and PCM has been effectively used to characterize these changes. researchgate.netresearchgate.net

Biochemical and Enzymatic Transformations of 2 Amino 3 Hydroxyquinoline

Fundamental Mechanisms of Interaction with Biochemical Systems (in vitro)

Detailed in vitro studies focusing exclusively on the interaction of 2-amino-3-hydroxyquinoline with specific enzymes like cholinesterases or with nucleic acids are limited in publicly accessible scientific literature. However, research on structurally related compounds provides a framework for understanding the potential biochemical interactions of the hydroxyquinoline scaffold.

Molecular Recognition and Binding with Enzymes (e.g., Cholinesterases)

There is a lack of specific research detailing the molecular recognition and binding of this compound with enzymes such as cholinesterases. However, the broader class of quinoline (B57606) derivatives has been investigated for enzyme inhibition. For example, certain 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of histone demethylases by binding to the active site Fe(II). This indicates the capacity of the hydroxyquinoline structure to interact with metalloenzymes.

Furthermore, a synthetically created amino acid incorporating a hydroxyquinoline moiety, 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid (HQ-Ala), has been successfully incorporated into proteins. mit.edu This engineered amino acid acts as a metal-chelating fluorescent reporter, demonstrating that the hydroxyquinoline functional group can be recognized by and integrated into biological systems, where it participates in specific binding events, such as chelating zinc ions. mit.edu

Interaction with Nucleic Acids (e.g., DNA)

Protein-Ligand Binding Affinity and Specificity

Specific binding affinity and specificity data for this compound with various proteins are not extensively characterized. The potential for such interactions is suggested by studies on derivatives. For instance, the incorporation of the metal-chelating amino acid HQ-Ala into a Z-domain protein resulted in a significant increase in fluorescence upon titration with Zn²⁺, which is indicative of a specific binding event. mit.edu This suggests that the hydroxyquinoline core is capable of forming specific, high-affinity interactions within a protein's binding pocket, particularly in the presence of metal ions. mit.edu However, quantitative binding affinity constants (e.g., K_d, IC₅₀) for the parent molecule, this compound, are not documented in the reviewed literature.

Role in Natural Product Biosynthesis and Metabolomic Pathways

In contrast to the limited data on its in vitro interactions with mammalian biomolecules, the role of this compound in microbial secondary metabolism is well-defined. It serves as a key biosynthetic intermediate in the production of quorum-sensing signal molecules in pathogenic bacteria.

Identification as a Biosynthetic Intermediate or Precursor (e.g., in microorganisms)